2-(2-Nitrophenoxy)butanoic acid
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Overview
Description
2-(2-Nitrophenoxy)butanoic acid: is an organic compound with the molecular formula C10H11NO5 It is characterized by the presence of a nitro group attached to a phenoxy group, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenoxy)butanoic acid typically involves the reaction of 2-nitrophenol with butanoic acid derivatives under specific conditions. One common method includes the esterification of 2-nitrophenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of acid catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenoxy)butanoic acid undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Esterification: The carboxylic acid group can form esters with alcohols under acidic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols with sulfuric acid as a catalyst.
Major Products Formed
Reduction: 2-(2-Aminophenoxy)butanoic acid.
Substitution: Various substituted phenoxybutanoic acids depending on the nucleophile used.
Esterification: Butanoate esters of this compound.
Scientific Research Applications
2-(2-Nitrophenoxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The phenoxy group may also play a role in binding to specific sites on target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenoxy)butanoic acid
- 2-(2-Nitrophenoxy)propanoic acid
- 2-(2-Nitrophenoxy)acetic acid
Uniqueness
2-(2-Nitrophenoxy)butanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-nitrophenoxy)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-8(10(12)13)16-9-6-4-3-5-7(9)11(14)15/h3-6,8H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJNECLYYSXWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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